![molecular formula C28H28FN5O3S B2553025 5-((2-(4-苄基哌啶-1-基)-2-氧代乙基)硫代)-7-(4-氟苯基)-1,3-二甲基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 852169-77-8](/img/structure/B2553025.png)
5-((2-(4-苄基哌啶-1-基)-2-氧代乙基)硫代)-7-(4-氟苯基)-1,3-二甲基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimidine core, which is a six-membered ring with two nitrogen atoms. The molecule also contains a benzylpiperidin-1-yl group, a fluorophenyl group, and a thioether linkage .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups attached to the pyrimidine core. The (4-fluorobenzyl)piperidine moiety of a similar compound is projected in a cavity forming π-π interaction with the crucial residue of His263, cation-π interaction with His244 and Van der Waals interaction with Val283 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. This compound has a molecular weight of 481.6 g/mol. It has 6 hydrogen bond acceptors and no hydrogen bond donors. It has a rotatable bond count of 6 and a topological polar surface area of 112 Ų .科学研究应用
- GlyT1 is a promising target for treating schizophrenia. Researchers have developed a series of 4-benzoylpiperidine derivatives as GlyT1 inhibitors. Among these, compound 23q demonstrated an impressive IC50 of 30 nM. Further optimization led to the discovery of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives , which exhibited good selectivity over other receptors (including GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A). Behavioral testing in mice showed that 23q could inhibit hyperlocomotion induced by phencyclidine and improve negative and cognitive symptoms associated with schizophrenia .
- Some benzylpiperidine derivatives have shown potential in combating Alzheimer’s disease. For instance, compounds 5h and 5k significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes. These findings suggest a disease-modifying potential for these derivatives .
- Molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) have been evaluated as multifunctional agents against Alzheimer’s disease. Although specific details are not provided in the search results, this highlights the compound’s versatility in targeting multiple aspects of the disease .
- Interestingly, the 3-(piperidin-4-yl)benzo[d]isoxazole scaffold has been identified as a privileged structure for atypical antipsychotic agents. While functioning as a potent GlyT1 inhibitor, it maintains high selectivity. This dual role suggests potential therapeutic applications in psychiatric disorders .
Glycine Transporter 1 (GlyT1) Inhibition for Schizophrenia
Alzheimer’s Disease Modulation
Multifunctional Agents for Alzheimer’s Disease
Antipsychotic Properties
未来方向
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. It could also be interesting to study its physical and chemical properties in more detail. Unfortunately, specific future directions are not provided in the retrieved data .
属性
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O3S/c1-32-25-23(27(36)33(2)28(32)37)26(31-24(30-25)20-8-10-21(29)11-9-20)38-17-22(35)34-14-12-19(13-15-34)16-18-6-4-3-5-7-18/h3-11,19H,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSPZGKRMLHIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)N4CCC(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。